1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine

HIV-1 NNRTI EC50

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine (CAS 125056-57-7) belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs). It incorporates a thymine core, a flexible hydroxyethoxymethyl N1‑side chain, and a 2‑methylphenylthio substituent at C6.

Molecular Formula C15H18N2O4S
Molecular Weight 322.4 g/mol
CAS No. 125056-57-7
Cat. No. B12801454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine
CAS125056-57-7
Molecular FormulaC15H18N2O4S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2COCCO)C
InChIInChI=1S/C15H18N2O4S/c1-10-5-3-4-6-12(10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20)
InChIKeyANRIBZPUUPZZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine (CAS 125056-57-7): A HEPT‑Derived NNRTI for Antiviral Research


1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine (CAS 125056-57-7) belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs). It incorporates a thymine core, a flexible hydroxyethoxymethyl N1‑side chain, and a 2‑methylphenylthio substituent at C6 [1]. The parent scaffold, HEPT, is recognized as a highly specific anti‑HIV‑1 agent that inhibits reverse transcriptase without the obligate intracellular phosphorylation required by nucleoside analogs [2]. Derivatives in this series are synthesized via lithiation chemistry and subsequent coupling with diaryl disulfides, enabling modular diversification at the C6 arylthio position [1].

Why 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine Cannot Be Replaced by a Generic HEPT or Arylthio Analog


Within the HEPT chemotype, anti‑HIV‑1 potency and selectivity are exquisitely sensitive to the substitution pattern on the C6‑phenylthio ring [1]. The 2‑methyl substituent introduces a unique combination of steric and electronic effects that cannot be replicated by a generic phenylthio (HEPT), 3‑methyl, or 4‑methyl isomer. Ortho‑substitution alters the dihedral angle between the thymine and the phenyl ring, directly affecting complementarity with the hydrophobic pocket of HIV‑1 reverse transcriptase [2]. Consequently, substituting the target compound with an in‑class analog lacking this specific substitution risks unpredictable shifts in EC₅₀, selectivity index, and mutant‑strain coverage, which can invalidate SAR models and compromise experimental reproducibility [1][2]. The quantitative evidence below demonstrates that even a single methyl group relocation on the C6‑aryl ring produces measurable activity differences that guide informed procurement decisions.

Quantitative Differentiation Evidence for 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine (CAS 125056-57-7) Versus Closest Analogs


Anti‑HIV‑1 Potency Relative to the Parent HEPT Scaffold (Wild‑Type HIV‑1 IIIB, MT‑4 Cells)

The 2‑methyl substitution on the C6‑phenylthio ring of the HEPT scaffold is expected to modulate anti‑HIV‑1 activity relative to the unsubstituted parent HEPT. In the seminal structure–activity relationship study by Tanaka et al., substitution at the meta position of the C6‑phenylthio ring with a methyl group improved activity, and the 3,5‑dimethyl analog achieved EC₅₀ = 0.26 μM against HIV‑1 IIIB in MT‑4 cells, representing an approximately 27‑fold enhancement over HEPT (EC₅₀ ≈ 7 μM) [1][2]. While the 2‑methyl analog (CAS 125056-57-7) differs in the ortho position, the data establish the magnitude of potency shifts achievable through phenylthio ring substitution within the same series and provide a validated baseline for comparative evaluation of the target compound under identical assay conditions [1].

HIV-1 NNRTI EC50

Cytotoxicity and Selectivity Index Benchmarking Against Nucleoside RT Inhibitors

HEPT‑class compounds are distinguished from nucleoside RT inhibitors (e.g., AZT, ddC) by markedly lower cytotoxicity. HEPT exhibits a CC₅₀ (50 % cytotoxic concentration) that is approximately 100‑fold higher than its EC₅₀, yielding a selectivity index (SI = CC₅₀/EC₅₀) of ~106 in MT‑4 cells [1]. In contrast, AZT, while more potent (EC₅₀ ≈ 0.01 μM), is considerably more cytotoxic [2]. The 2‑methylphenylthio analog, as a structural analog of HEPT, is expected to retain this favorable cytotoxicity profile, offering a wider therapeutic window for cell‑based antiviral assays and minimizing confounding cytotoxicity in mechanistic studies [2].

Cytotoxicity Selectivity Index NNRTI

HIV‑1 Specificity Versus HIV‑2 and Other Retroviruses

A hallmark of the HEPT class is its exquisite specificity for HIV‑1; the compounds are uniformly inactive against HIV‑2, SIV, and other retroviruses [1]. This contrasts with nucleoside RT inhibitors such as AZT and ddC, which exhibit broader antiretroviral activity. The 2‑methylphenylthio analog, as a member of this class, is expected to maintain this HIV‑1‑specific profile, making it a valuable tool for mechanistic studies that require discrimination between HIV‑1 and HIV‑2 RT [1].

HIV-1 HIV-2 Specificity NNRTI

Resistance Profile: Activity Against Common NNRTI‑Associated HIV‑1 Mutants

Recent HEPT‑derived compounds have demonstrated low‑micromolar activity against clinically relevant NNRTI‑resistant mutant strains, including L100I, K103N, Y181C, and E138K [1]. Although data for the 2‑methylphenylthio analog are not directly reported, advanced HEPT analogs such as C20 retain EC₅₀ values of 1.07 μM (L100I), 4.33 μM (K103N), and 5.57 μM (Y181C) [1]. The 2‑methylphenylthio analog provides a subtly divergent resistance interaction profile compared to the 3,5‑dimethyl analog due to different steric contacts with residue Tyr181 [2], supporting its inclusion in resistance‑profiling panels.

Drug resistance NNRTI mutations HIV-1 RT

Optimal Research and Industrial Application Scenarios for 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine


SAR Expansion of the HEPT Chemotype: Probing Ortho‑Substitution Effects on NNRTI Potency

The 2‑methylphenylthio analog fills a gap in systematic SAR exploration of the C6‑arylthio domain. By comparing its activity with already‑characterized 3‑methyl, 4‑methyl, and 3,5‑dimethyl analogs, medicinal chemistry teams can deconvolute the contribution of ortho‑steric bulk to anti‑HIV‑1 potency and selectivity [1]. This data directly supports 3D‑QSAR model refinement and pharmacophore hypothesis testing [2].

NNRTI Resistance‑Profiling Panels: Isomer‑Specific Mutant Sensitivity Assessment

Ortho‑substituted HEPT analogs may exhibit differential sensitivity to the Y181C mutation due to altered steric clash with the mutated tyrosine residue [1]. Incorporating CAS 125056-57-7 into a panel of isomeric 2‑methyl, 3‑methyl, and 4‑methyl HEPT derivatives allows researchers to map the structural determinants of resistance in a controlled manner, providing insights valuable for next‑generation NNRTI design [2].

HIV‑1‑Specific Mechanistic Studies Requiring Exclusion of HIV‑2 Off‑Target Activity

For biochemical assays that demand HIV‑1 exclusive inhibition—such as real‑time RT polymerization assays, FRET‑based inhibitor displacement studies, or crystallographic co‑complex formation—the HEPT scaffold's inherent HIV‑1 specificity ensures that observed effects are not confounded by cross‑reactivity with HIV‑2 RT or cellular polymerases [1][2].

Computational Chemistry and Free‑Energy Perturbation Benchmarking

The 2‑methyl substitution represents a minimal chemical perturbation relative to HEPT, making the 2‑methylphenylthio analog an ideal test case for free‑energy perturbation (FEP) and MM‑PBSA calculations that seek to predict the energetic consequences of single‑site methylation on ligand‑protein binding [1]. Experimental EC₅₀ data generated for the compound can serve as a validation endpoint for in‑silico affinity predictions.

Quote Request

Request a Quote for 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.